6-(3-CHLORO-2-METHYLPHENYL)-2-PIPERIDINOPYRIDO[4,3-D]PYRIMIDIN-5(6H)-ONE
Description
6-(3-Chloro-2-methylphenyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a piperidine ring fused to a pyrido[4,3-d]pyrimidine core, with a 3-chloro-2-methylphenyl substituent at the 6-position
Properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-13-15(20)6-5-7-17(13)24-11-8-16-14(18(24)25)12-21-19(22-16)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEYGDQYEHLJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CC3=NC(=NC=C3C2=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-2-methylphenyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrido[4,3-d]pyrimidine core.
Attachment of the 3-Chloro-2-Methylphenyl Group: This step involves the coupling of the 3-chloro-2-methylphenyl group to the pyrido[4,3-d]pyrimidine core, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-2-methylphenyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
6-(3-Chloro-2-methylphenyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study cellular pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-chloro-2-methylphenyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, resulting in the modulation of signal transduction pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity.
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine: A structurally related compound with a thieno ring instead of a piperidine ring.
3-Chloro-2-aminoethyl-5-trifluoromethylpyridine: Another compound with a similar chloro and methyl substitution pattern.
Uniqueness
6-(3-Chloro-2-methylphenyl)-2-piperidinopyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific combination of a piperidine ring, pyrido[4,3-d]pyrimidine core, and 3-chloro-2-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
